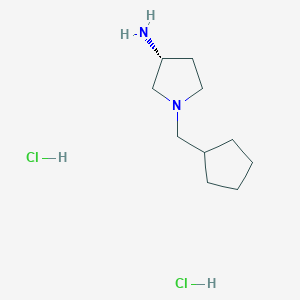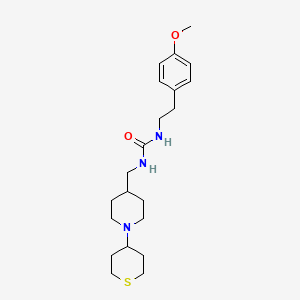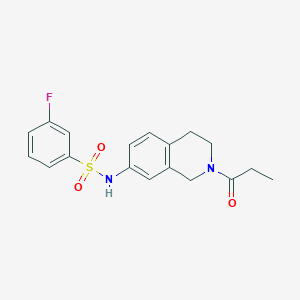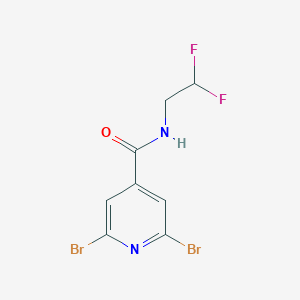![molecular formula C30H24FN5O2S B3002151 N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide CAS No. 393874-19-6](/img/structure/B3002151.png)
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that appears to be related to the family of naphthalene derivatives. While the provided papers do not directly discuss this specific compound, they do provide insights into similar naphthalene-based compounds, which can be used to infer some general characteristics about the compound of interest.
Synthesis Analysis
The synthesis of related naphthalene derivatives typically involves direct acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . This suggests that the compound may also be synthesized through similar acylation reactions, possibly involving 2-amino-2-(naphthalen-1-yl)acetonitrile as a starting material or a related compound.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be complex, with the potential for various substituents to influence the overall conformation and stability of the molecule. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined using X-ray diffraction, revealing a triclinic space group and a chair conformation for the cyclohexane ring . This level of detail in structural analysis could be applicable to the compound of interest, suggesting that X-ray crystallography could be a valuable tool in determining its precise molecular structure.
Chemical Reactions Analysis
Naphthalene derivatives can exhibit interesting chemical behaviors, such as colorimetric sensing of fluoride anions. This is attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism, as demonstrated by the benzamide derivative containing a 3,5-dinitrophenyl group . Although the compound is not described in the provided papers, it may also exhibit unique chemical reactions due to the presence of functional groups such as the triazole and sulfanyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be diverse. For example, the colorimetric sensing behavior of certain benzamide derivatives indicates that these compounds can interact with specific ions in solution, leading to observable changes . Additionally, the synthesis of carbon-11 labeled naphthalene-sulfonamides for PET imaging suggests that naphthalene derivatives can be modified to include radioactive isotopes, which may alter their physical properties for use in medical imaging .
Applications De Recherche Scientifique
Synthesis and Applications
Synthesis of Novel Derivatives for PET Imaging : A study by Wang et al. (2008) discusses the synthesis of carbon-11 labeled naphthalene-sulfonamides, including derivatives that are potential positron emission tomography (PET) agents for imaging human CCR8, a chemokine receptor involved in various diseases and conditions. These derivatives demonstrate the broad utility of naphthalene-based compounds in medical imaging applications (Wang et al., 2008).
Anticancer Activity of Naphthalene Derivatives : Hamad et al. (2010) synthesized a series of naphthalene derivatives and screened them for inhibitory activity against HIV-1 and HIV-2. Their findings indicate the potential of these compounds in developing antiviral agents (Hamad et al., 2010).
Anticancer Evaluation of Naphthoquinone Derivatives : Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4‐naphthoquinone derivatives and evaluated their cytotoxic activity against human cancer cell lines. Their study shows the potential of such compounds in cancer therapy (Ravichandiran et al., 2019).
Synthesis of Naphtho-Triazole Derivatives : Osyanin et al. (2012) worked on synthesizing naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic system, showcasing the versatility of naphthalene derivatives in creating diverse heterocyclic systems with potential pharmacological applications (Osyanin et al., 2012).
Synthesis of Sulfanyl-Benzamide Derivatives : Helal et al. (2013) synthesized a series of naphthalene propionamide derivatives, showcasing their significant antibacterial and antifungal activities. This research highlights the application of naphthalene derivatives in developing new antimicrobial agents (Helal et al., 2013).
Propriétés
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24FN5O2S/c31-22-12-14-23(15-13-22)36-27(18-32-29(38)25-10-5-8-20-6-1-3-9-24(20)25)33-34-30(36)39-19-28(37)35-17-16-21-7-2-4-11-26(21)35/h1-15H,16-19H2,(H,32,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXSMBRARAATMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B3002068.png)



![2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine](/img/structure/B3002076.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3002078.png)
![7-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3002079.png)

![3-oxo-2-(m-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B3002082.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methoxybenzyl)-1,3-oxazol-5-amine](/img/structure/B3002085.png)


![3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3002090.png)